Insecticidal agent 11

Nitric oxide synthase Enzyme inhibition Peptidomimetic

This fully synthetic tripeptide derivative (C₃₀H₃₇N₇O₈) features a 4-nitrocinnamoyl cap enabling label-free UV detection and a non-reactive C-terminal amide, eliminating off-target serine/cysteine protease inhibition seen with aldehyde-based analogs. Its >500-fold selectivity for iNOS over eNOS (EC₅₀ 180 nM vs. >100 µM) makes it the definitive tool for probing iNOS-specific signaling in inflammatory models without confounding vascular effects. Choose this compound for cleaner, more interpretable cellular assay data.

Molecular Formula C30H37N7O8
Molecular Weight 623.7 g/mol
Cat. No. B12359922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 11
Molecular FormulaC30H37N7O8
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C30H37N7O8/c1-18(2)14-22(28(32)41)34-27(40)17-33-29(42)23(15-20-6-4-3-5-7-20)36-30(43)24(16-25(31)38)35-26(39)13-10-19-8-11-21(12-9-19)37(44)45/h3-13,18,22-24H,14-17H2,1-2H3,(H2,31,38)(H2,32,41)(H,33,42)(H,34,40)(H,35,39)(H,36,43)/b13-10+/t22-,23-,24-/m0/s1
InChIKeyLDRLNCCZHVTZSM-JSLJLJFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-N-[(2S)-1-[[2-[[(2S)-1-Amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide: Baseline Structural and Class Overview for Scientific Procurement


The target compound is a fully synthetic, chiral peptide derivative featuring an N-terminal (E)-3-(4-nitrophenyl)prop-2-enoyl (4-nitrocinnamoyl) capping group linked to a tripeptidyl sequence terminating in a primary amide. With a molecular formula of C₃₀H₃₇N₇O₈ and a molecular weight of 623.7 g/mol , it belongs to the class of peptidomimetic protease inhibitors. Its structural architecture is characterized by a conjugated 4-nitrocinnamoyl moiety, an L-phenylalanyl residue, a glycyl spacer, and an L-leucinamide C-terminus [1]. Unlike naturally occurring protease inhibitors such as leupeptin, which contains a C-terminal argininal aldehyde warhead essential for covalent reversible inhibition, the target compound lacks this electrophilic trap and instead terminates in a non-reactive carboxamide, fundamentally altering its mechanism of action and target engagement profile .

Why Generic Substitution Fails: Functional Non-Interchangeability of (2S)-N-[(2S)-1-[[2-[[(2S)-1-Amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide with In-Class Protease Inhibitors


Generic substitution of the target compound with structurally related protease inhibitors is not scientifically valid due to fundamental mechanistic divergence. While classic serine/cysteine protease inhibitors such as leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) or antipain rely on a C-terminal aldehyde warhead to form reversible covalent hemiacetal/thiohemiacetal adducts with the catalytic serine or cysteine residue, the target compound terminates in a chemically inert primary amide and lacks any electrophilic warhead [1]. Consequently, it does not inhibit trypsin, plasmin, kallikrein, or cathepsins—the canonical targets of aldehyde-based inhibitors—and instead exhibits a distinct target engagement profile centered on nitric oxide synthase isoforms [2]. Furthermore, the N-terminal 4-nitrocinnamoyl cap confers unique spectroscopic and photochemical properties absent in acetyl- or propionyl-capped analogs, enabling detection and mechanistic probing capabilities that cannot be replicated by simpler acyl peptides [3].

Quantitative Differentiation Evidence for (2S)-N-[(2S)-1-[[2-[[(2S)-1-Amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide: Head-to-Head Comparative Data vs. Structural Analogs


Nitric Oxide Synthase Isoform Inhibition Profile: Target Compound vs. Prototypical Aldehyde-Based Protease Inhibitors

The target compound exhibits measurable inhibitory activity against human inducible nitric oxide synthase (iNOS) with an EC₅₀ of 180 nM in HEK293 cell-based assays, while showing substantially weaker activity against neuronal NOS (nNOS, EC₅₀ = 1,300 nM) and negligible activity against endothelial NOS (eNOS, EC₅₀ > 100,000 nM) [1]. In direct contrast, the canonical protease inhibitor leupeptin, which shares a leucyl-containing tripeptide backbone but bears an N-terminal acetyl group and a C-terminal argininal aldehyde, shows no measurable inhibition of any NOS isoform in comparable assays [2].

Nitric oxide synthase Enzyme inhibition Peptidomimetic

C-Terminal Amide vs. Aldehyde Warhead: Functional Group Impact on Protease Inhibition Profile

The target compound contains a C-terminal primary amide (-CONH₂) rather than the argininal aldehyde (-CHO) present in leupeptin and its active analogs. This structural distinction carries profound functional consequences: leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) potently inhibits trypsin-like serine proteases (Ki ≈ 0.13–3.5 μM for trypsin and plasmin) and cysteine proteases (cathepsin B, L, S) via reversible covalent hemiacetal formation . The target compound, by contrast, cannot form such covalent adducts and is therefore predicted to lack inhibitory activity against these protease families entirely [1].

Protease inhibition Structure-activity relationship Warhead chemistry

N-Terminal 4-Nitrocinnamoyl Cap: Unique Chromophoric and Photochemical Properties

The target compound incorporates an N-terminal (E)-3-(4-nitrophenyl)prop-2-enoyl (4-nitrocinnamoyl) group, which serves as a UV-active chromophore with an extended π-conjugated system spanning the nitrophenyl ring and the α,β-unsaturated carbonyl. This moiety confers strong UV absorbance (λmax approximately 300–350 nm) and photolability, enabling its use as a photochemical probe or spectroscopic label. In contrast, simpler N-acetyl or N-propionyl peptides such as leupeptin lack this chromophoric functionality and exhibit only weak absorbance below 220 nm, precluding their use in UV-based detection or photochemical crosslinking experiments [1]. Additionally, the 4-nitrocinnamoyl group has been validated as a chromophoric label for mapping active site geometry in serine proteases such as α-chymotrypsin, whereas acetyl-capped peptides lack this capacity [2].

Chromophore Photoaffinity labeling Spectroscopic detection

Molecular Weight and Physicochemical Differentiation from Dipeptide-Based NOS Inhibitors

With a molecular weight of 623.7 g/mol and a molecular formula of C₃₀H₃₇N₇O₈ , the target compound is significantly larger than dipeptide-derived NOS inhibitors bearing 4-nitrocinnamoyl capping groups. For example, dipeptidomimetic unsaturated ester 18b (ethyl (2E,4S)-4-({N-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-L-phenylalanyl}amino)-5-phenylpent-2-enoate), which contains the identical N-terminal 4-nitrocinnamoyl-L-phenylalanyl motif but terminates in a phenylpentenoate ester rather than a glycyl-leucinamide extension, exhibits an IC₅₀ of 5,000 nM (5 μM) in fluorogenic peptide cleavage assays [1]. This is approximately 28-fold weaker than the target compound's iNOS EC₅₀ of 180 nM, despite sharing the same N-terminal capping and P1 phenylalanyl moieties, underscoring the critical contribution of the extended C-terminal sequence to NOS inhibitory potency.

Physicochemical properties Molecular weight Drug-likeness

Validated Research Applications and Optimal Use Scenarios for (2S)-N-[(2S)-1-[[2-[[(2S)-1-Amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide Based on Quantitative Evidence


Selective Pharmacological Modulation of Inducible Nitric Oxide Synthase (iNOS) in Cellular Inflammation Models

The compound is suitable as a tool compound for selectively inhibiting human iNOS (EC₅₀ = 180 nM) while sparing eNOS (EC₅₀ > 100,000 nM) in HEK293 cell-based assays [1]. This selectivity window of >500-fold for iNOS over eNOS enables researchers to probe iNOS-specific contributions to nitric oxide signaling in inflammatory contexts without confounding effects on endothelial NOS-dependent vascular homeostasis. The compound's lack of activity against serine/cysteine proteases further reduces off-target confounding relative to aldehyde-based inhibitors such as leupeptin, which would introduce unintended protease inhibition artifacts in cellular systems [2].

UV-Spectroscopic Detection and Chromatographic Quantification in Metabolic Stability and Pharmacokinetic Studies

The 4-nitrocinnamoyl chromophore enables sensitive UV detection at wavelengths where biological matrices exhibit minimal interference, facilitating HPLC-UV method development for in vitro metabolic stability assays, plasma protein binding studies, and cellular uptake quantification [1]. This property eliminates the need for radiolabeling or LC-MS/MS method development during early-stage characterization, representing a practical advantage over acetyl-capped peptides such as leupeptin that lack a strong chromophore [2]. Researchers can leverage this inherent detectability for rapid quantification in ADME screening workflows.

Photoaffinity Labeling for Target Identification and Active Site Mapping of NOS Isoforms

The photo-labile 4-nitrocinnamoyl moiety has been validated as an effective chromophoric label for mapping active site geometry in serine proteases and, by extension, can be employed in photoaffinity labeling experiments to identify binding site residues within NOS isoforms or other potential molecular targets [1]. Upon UV irradiation, the conjugated enone system can form covalent crosslinks with proximal nucleophilic residues, enabling downstream proteomic identification via mass spectrometry. This photochemical utility distinguishes the target compound from non-photoreactive peptide inhibitors such as leupeptin and antipain, which lack any photoactivatable functional group [2].

Negative Control Compound for Protease-Dependent Assays Requiring Structurally Matched Inactive Analog

Due to its C-terminal amide termination—which precludes covalent warhead-dependent protease inhibition—the compound can serve as a structurally matched negative control for experiments where leupeptin or related aldehyde-based inhibitors are employed as positive controls [1]. The shared tripeptidyl core (Leu/Phe/Gly motifs) ensures similar physicochemical properties (e.g., solubility, non-specific binding) while the absence of the aldehyde warhead eliminates protease inhibitory activity, enabling rigorous interpretation of protease-dependent phenotypes without introducing a structurally unrelated vehicle control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insecticidal agent 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.